molecular formula C8H11ClFNO B2399540 (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride CAS No. 1240480-36-7

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride

Cat. No.: B2399540
CAS No.: 1240480-36-7
M. Wt: 191.63
InChI Key: VJMNCZRJJLXISS-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride is a chiral compound that features an amino group, a hydroxyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluorobenzaldehyde.

    Reduction: The 3-fluorobenzaldehyde is reduced to 3-fluorobenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The 3-fluorobenzyl alcohol undergoes amination to form (S)-2-amino-2-(3-fluorophenyl)ethanol. This step often involves the use of ammonia or an amine source under specific conditions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzophenone.

    Reduction: Formation of (S)-2-amino-2-(3-fluorophenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorophenyl group can enhance its binding affinity and specificity towards certain targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-phenylethanol hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    (S)-2-amino-2-(4-fluorophenyl)ethanol hydrochloride: The fluorine atom is positioned differently on the phenyl ring, affecting its interactions and applications.

Uniqueness

(S)-2-amino-2-(3-fluorophenyl)ethanol hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2S)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNCZRJJLXISS-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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